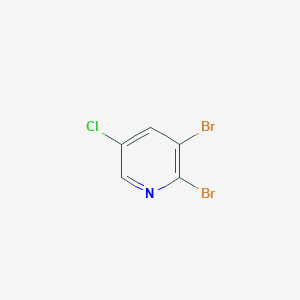

2,3-Dibromo-5-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUFWKJMOOVEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451411 | |

| Record name | 2,3-Dibromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137628-17-2 | |

| Record name | 2,3-Dibromo-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137628-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevailing synthetic methodology for 2,3-Dibromo-5-chloropyridine, a halogenated pyridine derivative of significant interest in the fields of agrochemical and pharmaceutical research.[1][2] Its unique substitution pattern makes it a valuable intermediate for the development of novel biologically active molecules.[1][2] This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the logical workflow of the synthesis.

Core Synthesis Route: Bromination of 3-Bromo-5-chloropyridone

The most prominently documented synthesis of this compound proceeds from the starting material 3-Bromo-5-chloropyridone. The key transformation involves a deoxygenative bromination reaction utilizing phosphorus (V) tribromide oxide (phosphoryl bromide).

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of this compound.

| Parameter | Value | Molar Equivalent | Reference |

| Reactants | |||

| 3-Bromo-5-chloropyridone | 8.0 g (38.4 mmol) | 1.0 | [3] |

| 33.51 g (161 mmol) | 1.0 | [4] | |

| Phosphorus (V) tribromide oxide | 16.5 g (57.6 mmol) | 1.5 | [3] |

| 52.12 g (182 mmol) | 1.13 | [4] | |

| Solvent | |||

| Dimethylformamide (DMF) | 60 ml | - | [3] |

| 251 ml | - | [4] | |

| Reaction Conditions | |||

| Temperature | 80 °C | - | [3][4] |

| Reaction Time | 72 hours | - | [3][4] |

| Product Yield | |||

| Crude Yield (Dark Solid) | 6.85 g | - | [3] |

| Purified Yield (White Solid) | 5.3 g (51%) | - | [3] |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on established literature.[3][4]

1. Reaction Setup:

-

In a suitable reaction vessel, dissolve 3-Bromo-5-chloropyridone (1.0 eq) in dimethylformamide (DMF) at ambient temperature.

-

To this solution, add Phosphorus (V) tribromide oxide (1.1-1.5 eq).

2. Reaction Execution:

-

Heat the reaction mixture to 80°C.

-

Maintain the temperature and stir the reaction for 72 hours.

3. Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, pour it onto a substantial amount of ice (e.g., 800 g of ice for an 8.0 g scale reaction)[3].

-

Collect the resulting precipitate, a dark solid, by vacuum filtration.

4. Purification:

-

Suspend the crude product in hexane and add decolorizing carbon.

-

Heat the mixture to reflux and then filter it through celite to remove the carbon.

-

Evaporate the solvent from the clear, colorless filtrate under reduced pressure to yield this compound as a white solid.[3]

An alternative work-up involves taking up the crude product in ether and adjusting the pH of the aqueous layer to 13 with aqueous sodium hydroxide. The aqueous layer is then extracted multiple times with ether, the combined organic extracts are dried with magnesium sulfate, and the solvent is removed under vacuum.[4]

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.28 (d, J=2 Hz); 7.89 (d, J=2 Hz)[4]

-

¹³C NMR (CDCl₃): δ 146.93, 141.45, 141.02, 131.34, 124.01[4]

Logical Workflow of the Synthesis

The synthesis of this compound from 3-Bromo-5-chloropyridone can be visualized as a two-stage process: activation of the pyridone and subsequent nucleophilic substitution. The phosphorus oxybromide acts as the deoxygenating and brominating agent.

References

physicochemical properties of 2,3-Dibromo-5-chloropyridine

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a critical intermediate in a variety of synthetic applications. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the pyridine ring, allows for selective functionalization, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Researchers utilize this compound in the synthesis of biologically active molecules, where the presence of halogens can enhance therapeutic activity.[1] It is particularly noted for its role in developing novel pharmaceuticals, such as antimicrobial and anticancer agents, and as a precursor for advanced pesticides.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key applications.

Core Physicochemical Properties

The properties of this compound are summarized below, providing a foundational dataset for its use in experimental design and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂ClN | [1][3] |

| Molecular Weight | 271.34 g/mol | [1][3] |

| CAS Number | 137628-17-2 | [1][3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [1][4] |

| Melting Point | 41.0 to 45.0 °C | [1][4][5] |

| Boiling Point | 259.9 ± 35.0 °C (Predicted) | [4][5] |

| Density | 2.136 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in Methanol, DMSO, DMF, and chlorinated solvents. Slightly soluble in water. | [2][4] |

| pKa | -3.85 ± 0.20 (Predicted) | [4] |

| Storage | Store in a cool place (2-8 °C) or at room temperature under an inert atmosphere. | [1][4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

| Data Type | Description | Source(s) |

| ¹H NMR | The proton NMR spectrum is available for this compound, confirming its aromatic structure. | [4][6] |

| ¹³C NMR | While direct spectral data for the title compound is not detailed in the search results, a patent for related synthesis provides ¹³C NMR data for its derivatives.[7] | [7] |

| IR | Infrared spectroscopy data for derivatives show characteristic peaks for aromatic C-H and C-N bonds. | [7] |

| Mass Spec. | High-resolution mass spectrometry data is available for derivatives, confirming their molecular weight and elemental composition. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-Bromo-5-chloropyridone.[4][5][8]

Materials:

-

3-Bromo-5-chloropyridone

-

Dimethylformamide (DMF)

-

Phosphorus (V) tribromide oxide (POBr₃)

-

Ice

-

Hexane

-

Decolorizing carbon

-

Celite

Procedure:

-

Dissolve 3-Bromo-5-chloropyridone (e.g., 8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.

-

Add Phosphorus (V) tribromide oxide (e.g., 16.5 g, 57.6 mmol) to the solution.

-

Heat the reaction mixture to 80°C for 72 hours.

-

After cooling to room temperature, pour the reaction mixture onto ice (e.g., 800 g).

-

Collect the resulting dark solid product via vacuum filtration.

-

To the crude product, add hexane (225 ml) and a small amount of decolorizing carbon.

-

Heat the suspension to reflux and then filter through celite to remove the carbon.

-

Evaporate the solvent from the clear, colorless filtrate under vacuum to yield this compound as a white solid (yield: ~51%).[4]

Protocol 2: Regiospecific Grignard Reaction

This compound is a valuable substrate for regiospecific Grignard reactions, allowing for selective functionalization.[4][5][7]

Materials:

-

This compound

-

Grignard reagent (e.g., an alkyl or aryl magnesium bromide)

-

Tetrahydrofuran (THF), anhydrous

-

1,3-Bis(diphenylphosphino)propane (dppp) catalyst (optional, but often used)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen), prepare a solution of this compound (e.g., 5.7 g) and dppp (e.g., 1.14 g) in anhydrous THF (21 ml).[7]

-

Cool the resulting suspension to 0°C in an ice bath.

-

Add the pre-formed Grignard reagent dropwise to the cooled suspension over a period of 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) and extracted with an organic solvent.

-

The organic layers are combined, dried, and the solvent is removed under vacuum to yield the functionalized product.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Some classifications also include H301 (Toxic if swallowed) and H318 (Causes serious eye damage).[3][9]

-

Precautions: Use only in a well-ventilated area or under a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Applications and Reactivity

The unique arrangement of halogens on the pyridine ring dictates the reactivity of this compound, making it a versatile intermediate.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing novel drug candidates, particularly in the areas of antiviral and anticancer research.[1][2] The halogenated pyridine core is a common scaffold in many bioactive molecules.

-

Agrochemical Development: The compound serves as a precursor for new herbicides and pesticides, where the specific halogenation pattern can be tuned to achieve desired efficacy and environmental profiles.[1][2]

-

Cross-Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to build more complex molecular architectures.[2]

-

Materials Science: Its halogenated nature contributes to improved thermal stability and chemical resistance in advanced materials and coatings.[1] It is also used in synthesizing functional materials for optoelectronic applications like OLEDs and LEDs.[2]

Conclusion

This compound is a compound of significant interest to the scientific community due to its versatile reactivity and importance as a synthetic intermediate. A thorough understanding of its physicochemical properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development. The data and methodologies presented in this guide offer a comprehensive resource for professionals engaged in pharmaceutical, agrochemical, and materials science innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 137628-17-2 [chemicalbook.com]

- 5. This compound CAS#: 137628-17-2 [amp.chemicalbook.com]

- 6. This compound(137628-17-2) 1H NMR spectrum [chemicalbook.com]

- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 8. This compound | 137628-17-2 [amp.chemicalbook.com]

- 9. This compound | 137628-17-2 [amp.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 2,3-Dibromo-5-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2,3-Dibromo-5-chloropyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. The strategic placement of bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling and regiospecific Grignard reactions.[1][2] This document is intended to serve as a core resource for laboratory professionals engaged in the synthesis and characterization of novel chemical entities.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents, with slight solubility in water.[1]

| Property | Value |

| Molecular Formula | C₅H₂Br₂ClN |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 137628-17-2 |

| Melting Point | 41.0 to 45.0 °C |

| Boiling Point | 259.9 ± 35.0 °C (Predicted) |

| Density | 2.136 ± 0.06 g/cm³ (Predicted) |

| Exact Mass | 268.824249 |

(Data sourced from various chemical suppliers and databases)[2][3]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (250 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.28 | d, J=2 Hz | H-6 |

| 7.89 | d, J=2 Hz | H-4 |

¹³C NMR (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.93 | C-6 |

| 141.45 | C-2 |

| 141.02 | C-4 |

| 131.34 | C-5 |

| 124.01 | C-3 |

(NMR data sourced from US Patent 5436344A)[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H aromatic stretching |

| ~1600-1400 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1100-1000 | Medium-Strong | C-H in-plane bending |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~800-600 | Medium-Strong | C-Br and C-Cl stretching |

Mass Spectrometry (MS)

The exact mass of this compound is 268.824249 u.[3][5] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks corresponding to the different isotopic combinations of Br and Cl.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described in US Patent 5436344A.[4]

Materials:

-

3-Bromo-5-chloropyridone

-

Dimethylformamide (DMF)

-

Phosphorus (V) tribromide oxide (POBr₃)

-

Ice

-

Hexane

-

Decolorizing carbon

-

Celite

Procedure:

-

Dissolve 3-Bromo-5-chloropyridone (e.g., 8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.

-

Add Phosphorus (V) tribromide oxide (e.g., 16.5 g, 57.6 mmol) to the solution.

-

Heat the reaction mixture to 80°C for 72 hours.

-

After cooling, pour the reaction mixture onto ice (800 g).

-

Collect the resulting dark solid product by vacuum filtration.

-

Add hexane (225 ml) and decolorizing carbon to the crude product.

-

Heat the mixture to reflux and then filter through celite.

-

Remove the solvent from the clear, colorless filtrate under vacuum to yield this compound as a white solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 250 MHz or higher.

-

¹H NMR Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. A larger number of scans may be required to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via a direct insertion probe for Electron Ionization (EI).

-

Ionization: Utilize an appropriate ionization technique, such as EI or ESI, to generate molecular ions and fragment ions.

-

Analysis: Record the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 137628-17-2 [chemicalbook.com]

- 3. This compound | CAS#:137628-17-2 | Chemsrc [chemsrc.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Dibromo-5-chloropyridine. It includes detailed experimental and predicted data for both ¹H and ¹³C NMR, a thorough experimental protocol, and visualizations of the data analysis workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this and similar halogenated pyridine compounds.

Introduction to the NMR Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a substituted pyridine derivative such as this compound, ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. This data is essential for confirming the molecule's identity, assessing its purity, and understanding its chemical properties.

The substitution pattern of this compound, with two bromine atoms and one chlorine atom on the pyridine ring, results in a distinct set of signals in both the ¹H and ¹³C NMR spectra. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each nucleus within the molecule.

Quantitative NMR Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.80 | Doublet (d) | 2 |

| H-6 | 8.35 | Doublet (d) | 2 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 147.9 |

| C-3 | 121.5 |

| C-4 | 140.1 |

| C-5 | 130.0 |

| C-6 | 150.8 |

Prediction performed using advanced computational algorithms.

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is typically used for organic molecules.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualizations of NMR Data Analysis

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Figure 1: Correlation of ¹H and ¹³C NMR Signals for this compound.

Figure 2: General Workflow for NMR Data Acquisition and Analysis.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. The tabulated data, comprehensive experimental protocol, and workflow diagrams offer a valuable resource for scientists and researchers. The presented information is crucial for the accurate identification and characterization of this compound, which is of interest in various areas of chemical synthesis and drug discovery. The combination of experimental and predicted data, along with a standardized protocol, ensures a robust and reproducible approach to the NMR analysis of halogenated pyridines.

Mass Spectrometry of 2,3-Dibromo-5-chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Dibromo-5-chloropyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and key data interpretation strategies essential for the accurate identification and characterization of this compound.

Introduction

This compound (C₅H₂Br₂ClN) is a polysubstituted heterocyclic compound. Its utility as a chemical intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules necessitates reliable analytical methods for its characterization. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a highly sensitive and specific method for the identification and quantification of this compound. This guide delves into the core principles of its mass spectrometric behavior under electron ionization (EI).

Physicochemical Properties and Isotopic Distribution

A foundational understanding of the physicochemical properties of this compound is crucial for its analysis. The presence of two bromine atoms and one chlorine atom results in a distinctive isotopic pattern in the mass spectrum, which is a key characteristic for its identification.

| Property | Value |

| Molecular Formula | C₅H₂Br₂ClN |

| Monoisotopic Mass | 268.82425 Da[1] |

| Average Molecular Weight | 271.34 g/mol [1] |

| IUPAC Name | This compound[1] |

The isotopic distribution of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) leads to a complex but predictable pattern for the molecular ion and its fragments. The molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) corresponding to the different isotopic combinations.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pathway under electron ionization (70 eV) can be predicted based on the known fragmentation of halogenated aromatic compounds. The primary fragmentation events are expected to involve the loss of halogen atoms and the pyridine ring cleavage.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Ions in the Mass Spectrum of this compound.

| m/z (predicted) | Ion Structure | Fragmentation Step | Predicted Relative Abundance |

| 269/271/273/275 | [C₅H₂⁷⁹Br₂³⁵ClN]⁺, etc. | Molecular Ion (M⁺) | Moderate |

| 190/192/194 | [M - Br]⁺ | Loss of a bromine radical | High |

| 155/157 | [M - Br - Cl]⁺ | Loss of Br and Cl radicals | Moderate |

| 111/113 | [M - 2Br]⁺ | Loss of two bromine radicals | Moderate |

| 76 | [C₄H₂N]⁺ | Ring fragmentation | Low |

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique for the analysis of this compound due to its volatility and thermal stability.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.

4.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Mass Range | m/z 50-350 |

| Scan Mode | Full Scan |

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Logical Workflow for Compound Identification

The process of identifying this compound using GC-MS follows a logical sequence of steps.

Caption: Logical workflow for the identification of this compound by GC-MS.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of isotopic distribution and predictable fragmentation, provides a robust method for its unequivocal identification. The experimental protocol detailed herein offers a starting point for method development and validation. For drug development professionals and researchers, a thorough understanding of these analytical techniques is indispensable for quality control, reaction monitoring, and the structural elucidation of novel compounds derived from this versatile pyridine intermediate.

References

An In-depth Technical Guide to the Reactivity and Selectivity of 2,3-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-5-chloropyridine is a versatile, polyhalogenated heterocyclic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on a pyridine ring, offers a rich landscape for selective functionalization. This guide provides a comprehensive overview of the reactivity and selectivity of this compound in key synthetic transformations, offering insights for its application in pharmaceutical and agrochemical research and development. The strategic manipulation of its halogen atoms allows for the regioselective introduction of various substituents, making it a valuable precursor for the synthesis of novel bioactive compounds.

Core Reactivity Principles

The reactivity of the halogen substituents on the this compound ring is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

In the context of cross-coupling and metal-halogen exchange reactions, the relative reactivity of the halogens generally follows the order I > Br > Cl. Consequently, the two bromine atoms in this compound are expected to be more reactive than the chlorine atom. The differentiation between the two bromine atoms at the C2 and C3 positions is more nuanced and depends on the specific reaction conditions.

-

C2-Position: This position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic attack and oxidative addition to a metal catalyst.

-

C3-Position: While less electronically activated than the C2-position, the C3-bromo substituent can still participate in various coupling reactions.

-

C5-Position: The chlorine atom at this position is the least reactive of the three halogens in palladium-catalyzed cross-coupling reactions and typically requires more forcing conditions or specialized catalyst systems for its activation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve selective coupling at one of the bromine-substituted positions.

Selectivity: Generally, the C2-position is more reactive towards oxidative addition in Suzuki-Miyaura coupling due to the electronic influence of the pyridine nitrogen. However, the choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. For instance, bulky phosphine ligands can favor reaction at the less sterically hindered C3-position.

Quantitative Data Summary:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 2-Phenyl-3-bromo-5-chloropyridine | 75 | Inferred from similar substrates |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 2-(4-Methoxyphenyl)-3-bromo-5-chloropyridine | 82 | Inferred from similar substrates |

| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | THF/H₂O | 80 | 24 | 3-Bromo-5-chloro-2-(thiophen-3-yl)pyridine | 68 | Inferred from similar substrates |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 16 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and their heterocyclic analogues. The selectivity of this reaction on this compound is highly dependent on the catalyst system and reaction conditions.

Selectivity: Similar to the Suzuki-Miyaura coupling, the C2-position is generally more reactive. However, careful selection of bulky, electron-rich phosphine ligands can steer the reaction towards the C3-position. The chlorine at C5 remains unreactive under typical Buchwald-Hartwig conditions used for the bromides.

Quantitative Data Summary:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 4-(3-Bromo-5-chloro-pyridin-2-yl)morpholine | 85 | Inferred from similar substrates |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | (3-Bromo-5-chloropyridin-2-yl)phenyl-amine | 78 | Inferred from similar substrates |

| 3 | tert-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 12 | N-(3-Bromo-5-chloropyridin-2-yl)-tert-butylamine | 72 | Inferred from similar substrates |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

-

Add this compound (1.0 mmol) and a stir bar.

-

Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL) under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for generating organometallic intermediates from aryl halides, which can then be reacted with various electrophiles. For this compound, the selectivity of this exchange is highly dependent on the organometallic reagent and the reaction temperature.

Selectivity:

-

With n-Butyllithium (n-BuLi): At low temperatures (e.g., -78 °C), lithium-bromine exchange is expected to occur preferentially over lithium-chlorine exchange. The relative acidity of the ring protons can also lead to competitive deprotonation. Theoretical studies on similar polyhalogenated pyridines suggest that the bromine at the C2 position is more likely to undergo exchange due to the inductive effect of the nitrogen atom stabilizing the resulting organolithium species.

-

With Turbo-Grignard Reagents (e.g., i-PrMgCl·LiCl): These reagents are known for their high reactivity and chemoselectivity in bromine-magnesium exchange reactions. They are generally less basic than organolithiums, which can suppress side reactions like deprotonation. The exchange is expected to occur selectively at one of the bromine positions over the chlorine.

Quantitative Data Summary (Predicted based on related substrates):

| Entry | Reagent | Electrophile | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |

| 1 | n-BuLi (1.1 eq) | DMF | THF | -78 | 3-Bromo-5-chloro-pyridine-2-carbaldehyde | ~60 | Inferred from similar substrates |

| 2 | i-PrMgCl·LiCl (1.2 eq) | I₂ | THF | -20 to 0 | 3-Bromo-5-chloro-2-iodopyridine | ~70 | Inferred from similar substrates |

| 3 | n-BuLi (2.2 eq) | (CH₃)₃SiCl | Et₂O | -78 to RT | 2,3-Bis(trimethylsilyl)-5-chloropyridine | ~50 | Inferred from similar substrates |

Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench

-

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, add the organolithium reagent (e.g., n-BuLi, 1.1 mmol) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., DMF, 1.5 mmol) dropwise at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for metal-halogen exchange and electrophilic quench.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred for their milder conditions and broader scope, direct nucleophilic aromatic substitution (SNAr) can be a viable strategy for the functionalization of this compound, particularly with strong nucleophiles.

Selectivity: The C2 position is the most activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom. Therefore, strong nucleophiles such as alkoxides or amines, under appropriate conditions (e.g., elevated temperatures), are expected to displace the bromine atom at the C2 position. The C3-bromo and C5-chloro positions are significantly less reactive in SNAr.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of the nucleophile (e.g., sodium methoxide, 1.5 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a sealed tube, add this compound (1.0 mmol).

-

Heat the mixture to a high temperature (e.g., 120 °C) for several hours (e.g., 24 hours).

-

Monitor the reaction by GC-MS.

-

After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Application in Drug Development: P2X7 Receptor Antagonists

Halogenated pyridines are key structural motifs in many biologically active compounds. Derivatives of this compound have shown promise in the development of antagonists for the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain signaling pathways.[1]

The P2X7 receptor is activated by high concentrations of extracellular ATP, which are often present at sites of inflammation and tissue damage.[1] Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in ion flux and the release of pro-inflammatory cytokines such as IL-1β.[1] Antagonists of the P2X7 receptor can block these downstream effects and therefore have therapeutic potential in a variety of inflammatory conditions.

The synthetic versatility of this compound allows for the systematic modification of the pyridine core to explore structure-activity relationships (SAR) and optimize the potency and pharmacokinetic properties of P2X7 receptor antagonists.

Simplified P2X7 receptor signaling pathway and point of intervention.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct halogen substitution pattern allows for a range of selective functionalization strategies, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange. A thorough understanding of the principles of reactivity and selectivity outlined in this guide will enable researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecular architectures with potential applications in medicine and agriculture. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative chemical entities.

References

A Technical Guide to the Solubility of 2,3-Dibromo-5-chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-5-chloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and outlines relevant chemical synthesis pathways.

Core Concepts: Physicochemical Properties and Solubility Data

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂ClN. Its structure significantly influences its physical properties and solubility in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 271.34 g/mol | N/A |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 259.9 ± 35.0 °C (Predicted) | N/A |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

Table 2: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | 0.12 g/L (at 20°C) | Slightly Soluble | N/A |

| Methanol | Data not available | Soluble | N/A |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | N/A |

| Dimethylformamide (DMF) | Data not available | Soluble | N/A |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Data not available | Soluble | N/A |

Experimental Protocols

For researchers requiring precise solubility data, the following section details a standard laboratory procedure for the quantitative determination of solubility using the gravimetric method.

Protocol: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of the solute in the solvent of interest, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe filter attached to the pipette or syringe.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Gently evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen can be used to expedite the process. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an appropriate temperature is recommended.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, place the evaporation dish containing the solid residue in an oven or vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature.

-

Weigh the dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of solute in g / Volume of solution taken in mL) x 1000

-

Visualizing Workflows and Synthesis

Synthesis of this compound

This compound can be synthesized from 3-bromo-5-chloropyridin-2(1H)-one. The following diagram illustrates the general synthetic pathway.

Caption: Synthetic route to this compound.

Experimental Workflow for Solubility Determination

The logical flow of the gravimetric method for determining solubility is depicted in the following diagram.

Caption: Gravimetric method for solubility determination.

References

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dibromo-5-chloropyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,3-Dibromo-5-chloropyridine (CAS No: 137628-17-2), a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science.

Molecular Structure and Identification

This compound is a pyridine ring substituted with two bromine atoms at positions 2 and 3, and a chlorine atom at position 5. This arrangement of halogens provides the molecule with unique reactivity, making it a valuable intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2][3] |

| CAS Number | 137628-17-2[1][2][4] |

| Molecular Formula | C₅H₂Br₂ClN[1][2][5] |

| Molecular Weight | 271.34 g/mol [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)Br)Cl[2] |

| InChI | InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H[2][3][6] |

| InChIKey | GDUFWKJMOOVEMX-UHFFFAOYSA-N[2][3][6] |

Physicochemical Properties

The compound typically presents as a white to light yellow crystalline powder.[1][5] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and various chlorinated solvents, while having slight solubility in water.[5][7]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 41 - 45 °C | [1][7] |

| Boiling Point | 259.9 °C (at 760 mmHg, Predicted) | [7][8] |

| Density | 2.136 g/cm³ (Predicted) | [7][8] |

| Flash Point | 104.8 °C | [8] |

| pKa | -3.85 (Predicted) | [7] |

| Appearance | White to light yellow/orange powder/crystal |[1][5] |

Experimental Protocols

A common laboratory-scale synthesis involves the reaction of 3-Bromo-5-chloropyridone with phosphorus(V) tribromide oxide (phosphoryl bromide).[4][9][10]

Methodology:

-

Reaction Setup: 3-Bromo-5-chloropyridone is dissolved in dimethylformamide (DMF) at ambient temperature.[4][9]

-

Reagent Addition: Phosphorus(V) tribromide oxide is added to the solution.[4][9]

-

Heating: The reaction mixture is heated to 80°C and maintained for 72 hours.[4][9]

-

Quenching & Isolation: After cooling, the mixture is poured onto ice, leading to the precipitation of the crude product, which is then isolated by vacuum filtration.[4][9]

-

Purification: The crude solid is purified by adding hexane and decolorizing carbon, heating to reflux, and filtering through celite. The solvent is removed from the filtrate under vacuum to yield the pure this compound as a white solid.[4][9]

Quality control and characterization of this compound are typically performed using standard analytical techniques:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity, which is often ≥98%.[1][5]

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are employed to confirm the molecular structure.[6] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine and one chlorine atoms.

-

Moisture Content: Karl Fischer titration is used to quantify water content.[5]

-

Elemental Impurities: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect and quantify heavy metal impurities.[5]

Reactivity and Applications

This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[1] Its halogen substituents provide multiple reactive sites for functionalization.

The compound is a valuable substrate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[5] This reactivity allows for the introduction of diverse aryl or alkyl groups onto the pyridine core.

It serves as a reactant for regiospecific Grignard reactions.[4][9] The different reactivities of the halogen atoms can be exploited to achieve selective substitution. A patent describes reacting this compound with a Grignard reagent in the presence of a catalyst like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (dppp) in an inert solvent such as tetrahydrofuran (THF).[10]

The ability to introduce bromine and chlorine substituents via this intermediate is crucial for enhancing the biological activity of target molecules.[1]

-

Pharmaceuticals: It is a key intermediate in the synthesis of novel therapeutic agents, including potential antiviral, anticancer, and antimicrobial compounds.[1][5][11]

-

Agrochemicals: The compound is used to create new pesticides and herbicides, where the halogenated pyridine scaffold is a common feature in active ingredients.[1][5]

-

Materials Science: Its halogenated nature contributes to improved thermal stability and chemical resistance in advanced polymers and coatings.[1][5]

Safety and Handling

This compound is considered hazardous. It may be toxic if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2]

-

Storage: Store in a dry, well-ventilated place at room temperature or under refrigerated conditions (2-8°C), protected from light and moisture.[1][3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

This guide summarizes the essential technical information regarding this compound, highlighting its structural characteristics and its pivotal role as a versatile intermediate in modern chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 137628-17-2 [sigmaaldrich.com]

- 4. This compound | 137628-17-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(137628-17-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 137628-17-2 [amp.chemicalbook.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. This compound CAS#: 137628-17-2 [amp.chemicalbook.com]

- 10. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 11. Buy this compound (EVT-341202) | 137628-17-2 [evitachem.com]

Commercial Suppliers and Technical Applications of 2,3-Dibromo-5-chloropyridine: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of 2,3-Dibromo-5-chloropyridine, a key halogenated pyridine intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details commercially available product specifications, experimental protocols for its use in common synthetic transformations, and an example of a relevant biological signaling pathway that can be targeted by its derivatives.

Commercial Availability and Specifications

This compound is available from a range of commercial chemical suppliers. The quality and specifications of the material can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Key quantitative data from various suppliers are summarized below for easy comparison.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Purity (by GC/HPLC) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Storage Conditions |

| Chem-Impex | ≥ 98% (GC)[1] | 137628-17-2[1] | C₅H₂Br₂ClN[1] | 271.34[1] | 41 - 45[1] | White to light yellow to light orange powder to crystal[1] | 2 - 8 °C[1] |

| Sigma-Aldrich | 97%[2] | 137628-17-2[2] | C₅H₂Br₂ClN | 271.34 | Not Specified | Solid[2] | Room Temperature[2] |

| TCI America | ≥ 98.0%[3] | 137628-17-2[3] | C₅H₂Br₂ClN | 271.34 | 41.0 to 45.0[4] | White to Light yellow to Light orange powder to crystal[4] | Not Specified |

| Varna Chems | 99% | 137628-17-2 | C₅H₂Br₂ClN | 271.34 | Not Specified | Not Specified | Not Specified |

| SAKEM LLP | 98% | 137628-17-2 | C₅H₂Br₂ClN | 271.34 | Not Specified | Not Specified | Not Specified |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| InChI Key | GDUFWKJMOOVEMX-UHFFFAOYSA-N | [2] |

| Boiling Point (Predicted) | 259.9±35.0 °C | [5] |

| Density (Predicted) | 2.136±0.06 g/cm³ | [5] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; slightly soluble in water.[6] | [6] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound is outlined below. This procedure can be visualized in the experimental workflow diagram that follows.

Experimental Protocol: Synthesis of this compound [7]

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-chloropyridone (8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.

-

Addition of Reagent: To the solution, add Phosphorus (V) oxybromide (16.5 g, 57.6 mmol).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 72 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto 800 g of ice.

-

Isolation of Crude Product: Collect the resulting dark solid by vacuum filtration.

-

Purification: Add hexane (225 ml) and decolorizing carbon to the crude product. Heat the mixture to reflux and then filter through celite.

-

Final Product Isolation: Remove the solvent from the clear, colorless filtrate under vacuum to yield this compound as a white solid (5.3 g, 51% yield).

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms and one chlorine atom at different positions on the pyridine ring allows for selective functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[8] The reactivity of the halogens on the pyridine ring generally follows the order I > Br > Cl, allowing for selective coupling at the more reactive bromine positions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add an anhydrous solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction Conditions: Stir the reaction mixture and heat to a temperature between 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Grignard Reactions

The bromine atoms of this compound can be converted into Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.[7] The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.

Experimental Protocol: General Procedure for Grignard Reaction

-

Preparation of Grignard Reagent:

-

Place magnesium turnings (1.1 eq) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the pyridine solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Add the remaining pyridine solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous ether or THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Relevance to Drug Discovery: Targeting the P2X7 Receptor

Derivatives of halogenated pyridines have been investigated as antagonists for the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and pain signaling.[9][10] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This initial channel opening can, with prolonged stimulation, lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[3] Downstream signaling events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, as well as the activation of various kinases and transcription factors.[4]

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its differential halogen reactivity allows for selective and controlled functionalization, making it a valuable building block for the synthesis of complex molecules. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. This compound | 137628-17-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [journals.eco-vector.com]

Methodological & Application

Application Notes: Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dibromo-5-chloropyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in medicinal chemistry and materials science for synthesizing biaryl and hetero-biaryl scaffolds, which are common motifs in pharmaceuticals and functional materials.[3][4]

Polyhalogenated heterocycles, such as 2,3-Dibromo-5-chloropyridine, are valuable and versatile building blocks in drug development. They offer multiple reaction sites for sequential and regioselective functionalization, allowing for the creation of diverse molecular architectures. The differential reactivity of the halogen atoms (Br > Cl) in this compound allows for selective Suzuki-Miyaura couplings, providing a strategic advantage in the synthesis of complex substituted pyridines.[5]

Principle of Regioselectivity

The site-selectivity in the Suzuki-Miyaura coupling of polyhalogenated pyridines is governed by several factors:

-

Nature of the Halogen : The carbon-halogen bond strength and reactivity towards oxidative addition to the Pd(0) catalyst generally follow the order C-I > C-Br > C-Cl.[5] Consequently, the two bromine atoms in this compound are significantly more reactive than the chlorine atom.

-

Electronic and Steric Effects : The position of the halogen on the pyridine ring influences its electrophilicity. For dihalopyridines, preferential coupling often occurs at the C2/C6 positions.[6] The specific regioselectivity between the C2-Br and C3-Br can be controlled by the choice of catalyst, ligand, and reaction conditions.[6]

-

Catalyst System : The use of sterically hindered and/or electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can decisively influence the site of coupling, sometimes overriding the intrinsic reactivity of the C-X bonds.[6][7]

By carefully selecting the reaction conditions, chemists can achieve selective mono-arylation at one of the bromine positions, followed by a second coupling at the remaining bromine site. The less reactive C-Cl bond can also undergo coupling under more forcing conditions, enabling a potential three-fold diversification of the pyridine core.

Data Presentation: Reaction Conditions

The following table summarizes generalized reaction conditions for the regioselective Suzuki-Miyaura coupling of dihalopyridines. These conditions serve as a robust starting point for experiments involving this compound.

| Component | Condition 1: Selective C-Br Mono-Coupling | Condition 2: C-Br Di-Coupling | Notes |

| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | --- |

| Boronic Acid/Ester | Arylboronic Acid (1.1-1.2 equiv) | Arylboronic Acid (2.2-2.5 equiv) | Boronic esters can also be used, often improving stability.[8] |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3 mol%) | Highly active catalysts with bulky ligands may be required for challenging substrates.[3][9] |

| Ligand (if needed) | PPh₃ (4 mol%) or SPhos (4 mol%) | dppf or PPh₃ | Buchwald ligands like SPhos can improve yields and selectivity.[10] |

| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.5 equiv) | Na₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) | The choice of base is critical and can influence reaction efficiency.[4] |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | DMF or 1,4-Dioxane/H₂O (4:1) | Degassed solvents are essential to prevent catalyst degradation.[4][9] |

| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be needed for the second coupling. |

| Reaction Time | 4 - 18 hours | 12 - 24 hours | Monitor by TLC or LC-MS for completion.[3] |

| Typical Yield | Good to Excellent | Moderate to Good | Yields are substrate-dependent. |

Experimental Protocols

Protocol 1: Regioselective Mono-Arylation of this compound

This protocol outlines a general procedure for the selective coupling at one of the more reactive C-Br positions.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Degassed Water (4:1 mixture)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup : To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[4]

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Solvent Addition : Under the inert atmosphere, add the degassed 1,4-Dioxane/Water solvent mixture via syringe.[1]

-

Reaction : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[4]

-

Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[1] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1][3] Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.[3]

Protocol 2: Microwave-Assisted Di-Arylation of this compound

This protocol uses microwave irradiation to facilitate the double coupling at both C-Br positions. Microwave-assisted protocols offer significantly reduced reaction times.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Degassed Water (4:1 mixture)

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup : In a microwave vial, combine this compound, the arylboronic acid, Na₂CO₃, and the palladium catalyst.[3]

-

Solvent Addition : Add the dioxane/water solvent mixture and seal the vial with a cap.

-

Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes.[3]

-

Work-up and Purification : After cooling, work up the reaction as described in Protocol 1 (steps 6 and 7) to isolate the di-arylated pyridine product.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocol for Sonogashira Coupling with 2,3-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and a protocol for the Sonogashira coupling of 2,3-Dibromo-5-chloropyridine, a polyhalogenated heterocycle with significant potential as a scaffold in medicinal chemistry.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[3][4] Consequently, in this compound, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the bromo-positions. The electronic environment of the pyridine ring further influences the reactivity of the halogen substituents.

Data Presentation: Reaction Parameters and Expected Yields